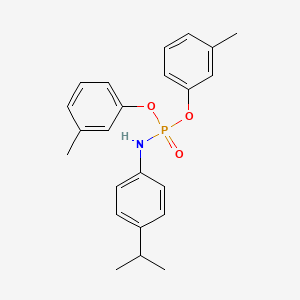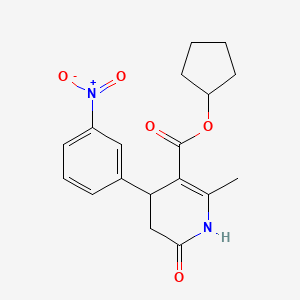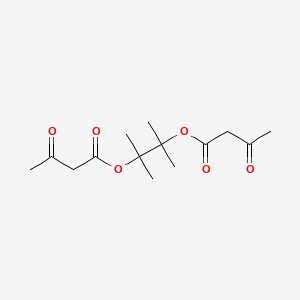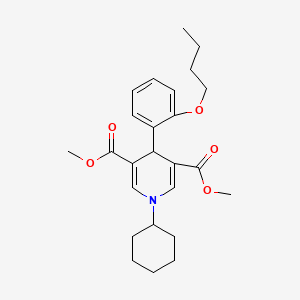![molecular formula C23H32N2O3 B4694618 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family of compounds and has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual mechanism of action may be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to decrease levels of corticosterone, a hormone that is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its unique mechanism of action. This compound has a dual mechanism of action that may make it more effective than other compounds that only target one neurotransmitter system. Additionally, this compound has been shown to have low toxicity in animal models.
One limitation of using 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in a consistent and accurate manner. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One direction is to further investigate the compound's potential as a treatment for substance abuse disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different neurotransmitter systems. Finally, future research could investigate the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have unique biochemical and physiological effects and has a dual mechanism of action that may make it more effective than other compounds. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to have potential as a treatment for substance abuse disorders and as a neuroprotective agent.
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-22-14-20(15-23(16-22)28-2)17-24-11-12-25(21(18-24)9-13-26)10-8-19-6-4-3-5-7-19/h3-7,14-16,21,26H,8-13,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFROITFONXIPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4694547.png)

![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)


![5-amino-N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4694596.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)

![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)